2,2'-Bipyridinium, 1-methyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bipyridinium, 1-methyl-, iodide is a quaternary ammonium salt derived from 2,2’-bipyridine. This compound is known for its electrochemical properties and is used in various scientific applications, particularly in the field of electrochemistry. The presence of the methyl group on the nitrogen atom significantly influences its chemical behavior and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-bipyridinium, 1-methyl-, iodide typically involves the alkylation of 2,2’-bipyridine with methyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The general reaction scheme is as follows:
2,2’-Bipyridine+Methyl Iodide→2,2’-Bipyridinium, 1-methyl-, iodide
Industrial Production Methods
On an industrial scale, the production of 2,2’-bipyridinium, 1-methyl-, iodide can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been reported to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bipyridinium, 1-methyl-, iodide undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to form radical species.
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Substitution: The iodide ion can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions
Reduction: Commonly performed using electrochemical methods or chemical reducing agents such as sodium borohydride.
Oxidation: Typically carried out using oxidizing agents like potassium permanganate or electrochemical oxidation.
Substitution: Metathesis reactions can be conducted using silver nitrate or other suitable silver salts to replace the iodide ion.
Major Products
Reduction: Formation of radical cations and neutral bipyridine species.
Oxidation: Generation of higher oxidation state bipyridinium compounds.
Substitution: Formation of bipyridinium salts with different anions.
Scientific Research Applications
2,2’-Bipyridinium, 1-methyl-, iodide has several scientific research applications:
Electrochemistry: Used as a redox-active compound in cyclic voltammetry studies to investigate electron transfer processes.
Energy Storage: Employed in redox flow batteries due to its stable redox properties.
Molecular Machines: Utilized in the construction of molecular machines and switches due to its ability to undergo reversible redox reactions.
Mechanism of Action
The mechanism of action of 2,2’-bipyridinium, 1-methyl-, iodide involves its ability to undergo reversible redox reactions. The compound can accept and donate electrons, making it an effective mediator in electron transfer processes. The presence of the methyl group on the nitrogen atom influences the electron density and redox potential of the compound, thereby affecting its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bipyridinium, 1,1’-dimethyl-, iodide
- 4,4’-Bipyridinium, 1-methyl-, iodide
- 1,10-Phenanthroline, 1-methyl-, iodide
Uniqueness
2,2’-Bipyridinium, 1-methyl-, iodide is unique due to its specific electrochemical properties and the influence of the methyl group on its nitrogen atom. This structural feature distinguishes it from other bipyridinium compounds, providing distinct redox potentials and reactivity patterns .
Properties
CAS No. |
77972-47-5 |
---|---|
Molecular Formula |
C11H11IN2 |
Molecular Weight |
298.12 g/mol |
IUPAC Name |
1-methyl-2-pyridin-2-ylpyridin-1-ium;iodide |
InChI |
InChI=1S/C11H11N2.HI/c1-13-9-5-3-7-11(13)10-6-2-4-8-12-10;/h2-9H,1H3;1H/q+1;/p-1 |
InChI Key |
PIKLCVQDBVTHFG-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC=CC=C1C2=CC=CC=[NH+]2.[I-].[I-] |
Canonical SMILES |
C[N+]1=CC=CC=C1C2=CC=CC=N2.[I-] |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.